Cas no 1207002-51-4 (4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide)

4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
- SR-01000924647-1
- 1207002-51-4
- F5772-9787
- SR-01000924647
- 4-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide
- AKOS024517965
- VU0519949-1
-
- インチ: 1S/C15H19FN4O2S/c1-22-9-4-17-14(21)19-5-7-20(8-6-19)15-18-12-3-2-11(16)10-13(12)23-15/h2-3,10H,4-9H2,1H3,(H,17,21)
- InChIKey: PNAVLOYBXBGYEX-UHFFFAOYSA-N
- ほほえんだ: N1(C(NCCOC)=O)CCN(C2=NC3=CC=C(F)C=C3S2)CC1
計算された属性
- せいみつぶんしりょう: 338.12127520g/mol
- どういたいしつりょう: 338.12127520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 409
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 85.9Ų
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5772-9787-5μmol |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-10μmol |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-100mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F5772-9787-2μmol |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-40mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5772-9787-20mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-2mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-10mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-25mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5772-9787-75mg |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide |
1207002-51-4 | 75mg |
$312.0 | 2023-09-09 |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide 関連文献
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamideに関する追加情報
Comprehensive Overview of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS No. 1207002-51-4)
The compound 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide (CAS No. 1207002-51-4) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a benzothiazole core linked to a piperazine-carboxamide moiety, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, given its structural resemblance to other bioactive molecules.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. This compound, with its 6-fluoro-1,3-benzothiazol-2-yl group, aligns with the growing trend of fluorinated compounds in drug discovery. Fluorination often enhances metabolic stability and bioavailability, making it a hotspot in modern medicinal chemistry. Users searching for "fluorinated benzothiazole derivatives" or "piperazine-based carboxamides" will find this compound highly relevant to their queries.
The 2-methoxyethyl side chain in 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide further contributes to its solubility and pharmacokinetic properties. This feature is critical for oral bioavailability, a key consideration in drug development. Discussions around "improving drug solubility" and "optimizing ADME profiles" frequently highlight such structural modifications, making this compound a subject of interest in both academic and industrial settings.
From a synthetic chemistry perspective, the preparation of CAS No. 1207002-51-4 involves multi-step organic transformations, including condensation and amidation reactions. Researchers exploring "efficient synthesis of heterocyclic carboxamides" or "benzothiazole-piperazine hybrids" will find valuable insights in its synthetic route. The compound's purity and stability under various conditions are also topics of frequent investigation, particularly for those working on high-throughput screening and structure-activity relationship (SAR) studies.
Beyond its chemical attributes, 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-methoxyethyl)piperazine-1-carboxamide has been explored in preclinical studies for its potential interactions with specific protein targets. While detailed mechanistic data remains proprietary in many cases, the compound's scaffold is often associated with central nervous system (CNS) targets and enzyme inhibition. This aligns with the broader search trends for "CNS-active small molecules" and "targeted therapy candidates," reflecting the compound's relevance in contemporary drug discovery.
In summary, CAS No. 1207002-51-4 represents a compelling example of modern medicinal chemistry innovation. Its combination of a fluorinated benzothiazole core and a piperazine-carboxamide tail positions it as a versatile building block for further research. As the scientific community continues to explore its applications, this compound is likely to remain a focal point for discussions on drug design, molecular optimization, and therapeutic potential in the years to come.
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